Cas no 6739-21-5 (3-(4-hydroxyphenyl)butanoic acid)

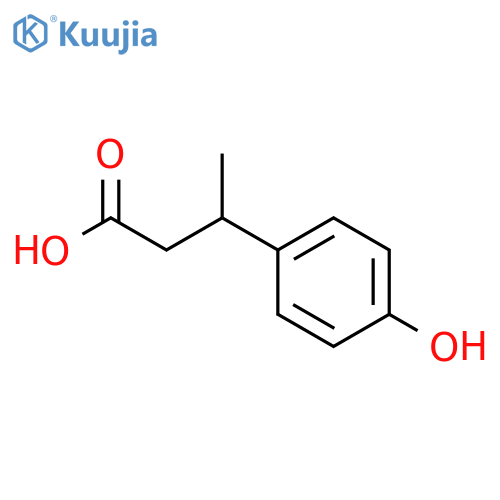

6739-21-5 structure

商品名:3-(4-hydroxyphenyl)butanoic acid

3-(4-hydroxyphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- Benzenepropanoic acid,4-hydroxy-b-methyl-

- 3-(4-hydroxyphenyl)butanoic acid

- 3-(4-Hydroxy-phenyl)-buttersaeure

- 3-(4-hydroxy-phenyl)-butyric acid

- 3-< 4-Hydroxyphenyl> -buttersaeure

- AC1L5K22

- AC1Q5VAC

- CTK5C6114

- NSC25822

- Oprea1_311284

- STOCK1N-15085

- SureCN1162528

- DTXSID10282416

- AKOS021984364

- EN300-1829511

- JZOJWPRZSMYTTI-UHFFFAOYSA-N

- 6739-21-5

- 3-(4hydroxyphenyl)butyric acid

- 3-(4-hydroxyphenyl)butyric acid

- SCHEMBL1162528

- NSC-25822

-

- インチ: InChI=1S/C10H12O3/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7,11H,6H2,1H3,(H,12,13)

- InChIKey: JZOJWPRZSMYTTI-UHFFFAOYSA-N

- ほほえんだ: CC(CC(=O)O)C1=CC=C(C=C1)O

計算された属性

- せいみつぶんしりょう: 180.07866

- どういたいしつりょう: 180.079

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

- 密度みつど: 1.208

- ふってん: 338.8°C at 760 mmHg

- フラッシュポイント: 172.9°C

- 屈折率: 1.564

- PSA: 57.53

3-(4-hydroxyphenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1829511-0.1g |

3-(4-hydroxyphenyl)butanoic acid |

6739-21-5 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1829511-0.25g |

3-(4-hydroxyphenyl)butanoic acid |

6739-21-5 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1829511-1g |

3-(4-hydroxyphenyl)butanoic acid |

6739-21-5 | 1g |

$914.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536806-250mg |

3-(4-Hydroxyphenyl)butanoic acid |

6739-21-5 | 98% | 250mg |

¥5753.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536806-500mg |

3-(4-Hydroxyphenyl)butanoic acid |

6739-21-5 | 98% | 500mg |

¥9064.00 | 2024-05-04 | |

| Enamine | EN300-1829511-0.5g |

3-(4-hydroxyphenyl)butanoic acid |

6739-21-5 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1829511-5.0g |

3-(4-hydroxyphenyl)butanoic acid |

6739-21-5 | 5g |

$3065.0 | 2023-06-02 | ||

| Enamine | EN300-1829511-10.0g |

3-(4-hydroxyphenyl)butanoic acid |

6739-21-5 | 10g |

$4545.0 | 2023-06-02 | ||

| Enamine | EN300-1829511-1.0g |

3-(4-hydroxyphenyl)butanoic acid |

6739-21-5 | 1g |

$1057.0 | 2023-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536806-50mg |

3-(4-Hydroxyphenyl)butanoic acid |

6739-21-5 | 98% | 50mg |

¥2693.00 | 2024-05-04 |

3-(4-hydroxyphenyl)butanoic acid 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

6739-21-5 (3-(4-hydroxyphenyl)butanoic acid) 関連製品

- 501-97-3(Desaminotyrosine)

- 126-00-1(Diphenolic Acid)

- 89-23-6(3-(4-Hydroxyphenyl)-2-phenylpropanoic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬